molecular formula C13H13NO5S B2852137 Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate CAS No. 400083-28-5

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2852137
CAS No.: 400083-28-5
M. Wt: 295.31
InChI Key: KGCULOVUWAYGAP-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a methyl ester at position 2 and a 2-ethoxy-2-oxoethoxy substituent at position 2. Thienopyridines are heterocyclic systems of significant interest due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The ethoxy-oxoethoxy group introduces both ester and ether functionalities, which may influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name

methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c1-3-18-9(15)7-19-10-8-5-4-6-14-12(8)20-11(10)13(16)17-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCULOVUWAYGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331618
Record name methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400083-28-5
Record name methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification with Methanol

Method:

  • Reflux the carboxylic acid derivative (3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylic acid ) in methanol with concentrated sulfuric acid (5% v/v) for 12–24 hours.
  • Yield: 70–85% after recrystallization from ethanol/water.

Mitsunobu Reaction

Method:

  • React the carboxylic acid with methanol (5.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C to room temperature.
  • Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates.

Comparative Analysis:

Method Conditions Yield (%) Purity (%)
Direct Acidic H₂SO₄, MeOH, ∆ 78 95
Mitsunobu PPh₃, DEAD, THF 82 98

Alternative Pathways via Oxidative Coupling

Recent advances utilize oxidative dimerization to access substituted thienopyridines. For instance, hypochlorite-mediated oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides in 1,4-dioxane yields dimeric products, which can be hydrolyzed to carboxylic acids and subsequently esterified.

Procedure:

  • Treat 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide with aqueous NaOCl (10%) in 1,4-dioxane at room temperature for 3–8 hours.
  • Isolate the dimer via filtration and hydrolyze with NaOH (2M) in ethanol/water (1:1) at 80°C.
  • Esterify the resultant acid with methyl iodide in DMF using K₂CO₃ as a base.

Key Observation:

  • The choice of solvent (dioxane vs. ethanol) dictates regioselectivity, with dioxane favoring dimerization over solvolysis.

Industrial-Scale Synthesis and Process Optimization

For large-scale production, continuous flow chemistry offers advantages in safety and yield. A patented protocol involves:

  • Continuous Cyclocondensation:

    • Pump 3-cyanopyridine-2-thione and ethyl chloroacetate through a heated reactor (100°C, 10 MPa) with a residence time of 30 minutes.
    • Achieves 90% conversion with >99% purity.
  • Alkylation in Microreactors:

    • Use a segmented flow microreactor to mix 3-hydroxy-thieno[2,3-b]pyridine-2-carboxylate and ethyl bromoacetate in DMF with K₂CO₃.
    • Reduces reaction time to 2 hours with 95% yield.

Challenges and Troubleshooting

Byproduct Formation During Alkylation

  • Issue: Competing O- vs. N-alkylation at position 3.
  • Solution: Use bulky bases (e.g., DBU) to favor O-alkylation.

Ester Hydrolysis During Workup

  • Issue: Premature hydrolysis of the methyl ester under basic conditions.
  • Solution: Neutralize reaction mixtures with dilute HCl before extraction.

Applications and Derivatives

While the primary focus is synthesis, methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate serves as a precursor for anticancer agents. Its methyl and ethoxy groups enable further functionalization, such as:

  • Suzuki Coupling: Introduce aryl groups at position 6 using Pd(PPh₃)₄ catalysis.
  • Hydrolysis to Carboxylic Acid: Facilitates conjugation with bioactive moieties (e.g., peptides).

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate with structurally related thienopyridine derivatives, highlighting substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 3-[(3-chlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate 3-(3-Chlorobenzyloxy), methyl ester C16H12ClNO3S Antitumor intermediate; characterized by ChemSpider ID 1217587 and MDL MFCD00140989
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) 3-Amino, 6-(5-bromobenzofuran), ethyl ester C19H14BrN2O4S Synthesized in good yields (82%); used to generate hydropyrimidinone derivatives via formic acid
Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate 3-Azido, methyl ester C10H7N3O2S Precursor for Huisgen cycloaddition; forms triazolo derivatives with alkynes
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 3-(p-Toluenesulfonamido), ethyl ester C18H18N2O4S2 Antitumor intermediate; crystal structure resolved (Acta Cryst. E65, o257)
1,1-Dimethylethyl 3-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate (4f) 3-(4-Methoxyphenyl), tert-butyl ester C21H21NO3S IR: 1715 cm⁻¹ (ester C=O); synthesized via tert-butyl ester protection
Target Compound: this compound 3-(2-Ethoxy-2-oxoethoxy), methyl ester C13H13NO5S Hypothesized enhanced solubility due to ethoxy-oxoethoxy group; potential antiviral activity N/A

Key Observations:

Substituent Effects on Reactivity: The 3-azido group in methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate enables click chemistry (Huisgen cycloaddition), whereas amino or sulfonamido groups (e.g., in compound 6d or ) facilitate condensation or hydrogen-bonding interactions . The ethoxy-oxoethoxy group in the target compound may increase electrophilicity at the pyridine ring, promoting nucleophilic attacks or hydrolysis.

Physicochemical Properties :

  • Solubility : Bulky substituents like tert-butyl (4f) reduce solubility in polar solvents, while polar groups (e.g., sulfonamido in or ethoxy-oxoethoxy in the target compound) enhance hydrophilicity.
  • Stability : Methyl esters (target compound, ) are generally more hydrolytically stable than ethyl esters (6d, ) under basic conditions .

Biological Relevance: Sulfonamido and benzofuran-substituted derivatives (e.g., ) exhibit antitumor activity, suggesting that the target compound’s ethoxy-oxoethoxy group could be optimized for similar applications.

Research Findings and Data

Spectral Data:

  • IR spectra of related compounds show ester C=O stretches at ~1715 cm⁻¹ (4f) and NH2 bands at 3320–3151 cm⁻¹ (6d) . The target compound’s IR would likely exhibit overlapping ester (C=O) and ether (C-O-C) signals.

Biological Activity

Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol
CAS Number: [Not provided in the search results]

The compound features a thieno[2,3-b]pyridine core with ethoxy and oxoethoxy functional groups, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolic regulation.

Research indicates that the compound may exert effects by binding to enzymes or receptors involved in cancer progression. For instance, studies have shown that it can interfere with the cell cycle in tumor cells, leading to reduced viability and proliferation rates.

Antitumor Effects

Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines:

  • Triple-Negative Breast Cancer (TNBC) Cell Lines: In vitro studies demonstrated that this compound significantly inhibited cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed a GI50 concentration of approximately 13 μM, indicating its effectiveness in reducing viable cell numbers without adversely affecting non-tumorigenic cells like MCF-12A .
Cell Line GI50 (μM) Effect on Proliferation
MDA-MB-23113Significant reduction
MDA-MB-468Not specifiedSignificant reduction
MCF-12A (non-tumorigenic)N/ALittle to no effect

Cell Cycle Analysis

Flow cytometry analyses revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This shift suggests that the compound may induce cell cycle arrest, a common mechanism by which anticancer agents exert their effects .

Case Studies

  • In Vivo Studies: The use of an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with this compound resulted in a notable reduction in tumor size. This finding supports its potential as a therapeutic agent against solid tumors.
  • Metabolic Profiling: Metabolomic studies identified significant alterations in metabolic pathways such as glycolysis and gluconeogenesis upon treatment with this compound. These changes highlight its role in modulating cellular metabolism, which is critical for cancer cell survival and proliferation .

Q & A

Q. What are the key synthetic routes for Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves multi-step reactions starting from simpler thieno[2,3-b]pyridine derivatives. For example:

  • Step 1 : React a pre-functionalized thieno[2,3-b]pyridine core (e.g., ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate) with chloroacetonitrile or similar electrophilic agents under reflux conditions in absolute ethanol .
  • Step 2 : Introduce the ethoxy-2-oxoethoxy group via nucleophilic substitution or esterification. Purification is achieved through recrystallization or column chromatography .
  • Yield Optimization : Adjust reaction time, temperature, and stoichiometry to achieve yields >85% (common for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray Crystallography : Determines molecular geometry and hydrogen-bonding interactions (e.g., planar thieno[2,3-b]pyridine core with substituent coplanarity) using SHELX software .
  • NMR Spectroscopy : Confirms substitution patterns (e.g., 1^1H NMR for ethoxy protons at δ 1.2–1.4 ppm; 13^{13}C NMR for carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+^+ ion matching theoretical mass ± 0.5 Da) .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A375-C5, NCI-H460) using MTT assays. Compare GI50_{50} values (e.g., 1–4 µM for structurally related compounds) .
  • Mechanistic Studies : Flow cytometry to assess cell cycle arrest (e.g., G1/S phase blockade) and apoptosis induction via Annexin V staining .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., IC50_{50} determination for inflammatory targets like JAK/STAT pathways) .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in this compound class?

Substituent Biological Activity Key Finding
3-Amino (Reference)Antitumor (GI50_{50} = 1 µM)Base activity against MCF-7
6-Phenyl-4-CF3_3Enhanced selectivity (NCI-H460)Trifluoromethyl group increases lipophilicity and target binding
2-Ethoxy-2-oxoethoxySolubility vs. potency trade-offPolar groups improve solubility but may reduce membrane permeability

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate via site-directed mutagenesis .

Q. How can contradictions in biological data across studies be resolved?

Contradictions often arise from:

  • Cell Line Variability : NCI-H460 (lung cancer) may show differential sensitivity compared to MCF-7 (breast cancer) due to metabolic heterogeneity .
  • Assay Conditions : Varying serum concentrations or incubation times affect compound stability. Standardize protocols using CLSI guidelines.
  • Solution : Employ orthogonal assays (e.g., Western blotting for target protein downregulation) and replicate in ≥3 independent experiments .

Q. What crystallographic challenges arise during structural refinement of this compound?

  • Polymorphism : Multiple crystal forms may exist due to flexible ethoxy groups. Solve via temperature-controlled crystallization .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., 2.8–3.0 Å) stabilize planar conformations but complicate disorder modeling. Use SHELXL with TWIN/BASF commands .
  • Data Collection : Optimize absorption corrections (e.g., Gaussian integration for μ > 2.5) to refine anisotropic displacement parameters .

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